Irloxacin, with the IUPAC name 6-fluoro-7-(pyrrol-1-yl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a synthetically derived fluoroquinolone. [, ] It is classified as a second-generation quinolone antibacterial agent. [, ] While initially investigated for its potential as a broad-spectrum antibiotic, [, , , , , , ] its application in scientific research extends beyond clinical use.
Irloxacin, like other quinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [, ] This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. [, ]
7.2. Comparative Studies:Several studies have employed Irloxacin as a comparator agent to assess the efficacy of newer quinolones. [, , ] These studies provide insights into the relative potency and spectrum of activity of different quinolone generations.
7.3. Model Compound in Toxicity Studies:Irloxacin has been used extensively in preclinical toxicology studies to assess its safety profile in rodents [] and dogs. [] These studies provide valuable data on potential target organs and dose-limiting toxicities, contributing to a broader understanding of quinolone pharmacology.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: